molecular formula C11H9BrN2O B2614624 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine CAS No. 1824053-07-7

5-Bromo-2-(pyridin-2-ylmethoxy)pyridine

Cat. No. B2614624
CAS RN: 1824053-07-7
M. Wt: 265.11
InChI Key: RBYDYPVQCGLLPW-UHFFFAOYSA-N
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Description

“5-Bromo-2-(pyridin-2-ylmethoxy)pyridine” is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. It is a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

The synthesis of “5-Bromo-2-(pyridin-2-ylmethoxy)pyridine” involves several steps. One of the methods involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the use of nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(pyridin-2-ylmethoxy)pyridine” consists of a pyridine ring substituted with a bromine atom and a methoxy group . The molecular formula is C6H6BrNO and the molecular weight is 188.02 .


Chemical Reactions Analysis

“5-Bromo-2-(pyridin-2-ylmethoxy)pyridine” can undergo several chemical reactions. For example, it can undergo a Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It can also undergo a cross-coupling reaction with alkyl bromides under photocatalyst-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-(pyridin-2-ylmethoxy)pyridine” include a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

5-Bromo-2-(pyridin-2-ylmethoxy)pyridine has been utilized in various synthesis and structural analysis studies. For example, it reacts with pyridine and aqueous potassium carbonate to give a pyridinium ylide, with crystal structure analysis confirming the betaine nature of the compound, consisting of two distorted ring fragments connected by a C-N single bond (Kuhn, Al-Sheikh, & Steimann, 2003). Additionally, its spectroscopic characterization was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with density functional theory (DFT) studies, to determine its optimized geometric structure and non-linear optical properties (Vural & Kara, 2017).

Electrophilic Reactivity and Ligand Tuning

The compound has been explored for its electrophilic reactivity and as a ligand for tuning the color of iridium tetrazolate complexes. Studies have shown that the nature of the ancillary tetrazolate ligand significantly influences the redox and emission properties of iridium(III) complexes (Stagni et al., 2008). This suggests potential applications in the development of materials for organic light-emitting devices.

Antimicrobial and Antimicrobial Activities

Research into the compound's effect on DNA and its antimicrobial activities has been conducted. Studies have demonstrated the molecule's interaction with pBR322 plasmid DNA and its testing against various microbial strains, indicating its potential use in the development of antimicrobial agents (Vural & Kara, 2017).

Catalytic Applications

The compound has also found applications in catalysis, particularly in the ethylene oligomerization reaction. Nickel(II) complexes bearing pyrazolylpyridines synthesized from 5-Bromo-2-(pyridin-2-ylmethoxy)pyridine have shown effectiveness as catalysts in producing mainly butenes, highlighting its utility in industrial chemical processes (Nyamato et al., 2016).

Safety and Hazards

“5-Bromo-2-(pyridin-2-ylmethoxy)pyridine” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

5-bromo-2-(pyridin-2-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYDYPVQCGLLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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